molecular formula C10H19NO3 B2672422 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine CAS No. 1869214-14-1

3-[5-(Methoxymethyl)oxolan-2-yl]morpholine

Cat. No.: B2672422
CAS No.: 1869214-14-1
M. Wt: 201.266
InChI Key: MXQJJCWDEUAXPA-UHFFFAOYSA-N
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Description

3-[5-(Methoxymethyl)oxolan-2-yl]morpholine is a heterocyclic compound featuring a morpholine ring fused with a substituted oxolane (tetrahydrofuran) moiety. According to available data, its molecular formula is listed as C₉H₁₄N₂S with a purity of 95% and CAS number EN300-716462 . The compound is categorized under D8, though the exact classification system remains unspecified .

Properties

IUPAC Name

3-[5-(methoxymethyl)oxolan-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-12-6-8-2-3-10(14-8)9-7-13-5-4-11-9/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQJJCWDEUAXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(O1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine typically involves the reaction of morpholine with a suitable oxolane derivative. One common method includes the use of 5-(methoxymethyl)oxolane-2-carboxylic acid as a starting material, which undergoes a condensation reaction with morpholine under acidic or basic conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxolane ring or the morpholine nitrogen, potentially yielding various reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[5-(Methoxymethyl)oxolan-2-yl]morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(S)-3-(Methoxymethyl)morpholine HCl
  • Molecular Formula: C₆H₁₄ClNO₂ (inferred from naming conventions).
  • Key Features : Lacks the oxolan-2-yl substituent present in the target compound but shares the methoxymethyl-morpholine core. The HCl salt form enhances solubility and stability, making it commercially relevant in pharmaceutical applications .
2-Hydroxyethyl 3-((3-(4-(3-Acetamidophenyl)piperidine-1-yl)propyl)carbamoyl-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 35)
  • Key Features : Contains a methoxymethyl group and a morpholine-derived structure but is significantly more complex, with additional fluorophenyl and piperidine substituents.
  • Applications : Likely serves as a bioactive intermediate due to its structural complexity .
Methyl 5-Oxomorpholine-2-carboxylate
  • Molecular Formula: C₇H₁₁NO₄.
  • Key Features : Features a ketone and ester group instead of the methoxymethyl-oxolane moiety.
  • Synthesis : Prepared via SOCl₂/MeOH reflux for esterification, followed by hydrolysis with LiOH/THF-H₂O . This method highlights common pathways for morpholine derivatives, which may differ from the target compound’s synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications/Notes
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine C₉H₁₄N₂S* Morpholine, oxolane, methoxymethyl Not detailed Category D8
(S)-3-(Methoxymethyl)morpholine HCl C₆H₁₄ClNO₂† Morpholine, methoxymethyl, HCl salt Marketed compound Pharmaceutical use
Methyl 5-oxomorpholine-2-carboxylate C₇H₁₁NO₄ Morpholine, ester, ketone SOCl₂/MeOH reflux, LiOH hydrolysis Synthetic intermediate
Compound 35 Methoxymethyl, fluorophenyl, piperidine OsO₄ oxidation Bioactive derivative

†Inferred formula based on naming conventions.

Biological Activity

3-[5-(Methoxymethyl)oxolan-2-yl]morpholine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with an oxolane derivative. The synthetic route may include various reagents and conditions optimized for yield and purity.

Synthetic Route Example

  • Starting Materials : Morpholine and methoxymethyl oxolane.
  • Reagents : Base catalysts, solvents (e.g., dichloromethane), and coupling agents.
  • Conditions : Temperature control and reaction time are critical for successful synthesis.

Biological Properties

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against bacteria
AnticancerPotential therapeutic effects in cancer
Enzyme InhibitionInhibits tyrosinase activity

The mechanism of action for this compound involves interaction with specific molecular targets. It may modulate enzyme activity or interfere with cellular pathways critical for pathogen survival or cancer cell proliferation.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibition against Gram-negative bacteria, indicating its potential as an antimicrobial agent. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting a promising role in cancer therapy. The exact pathways involved are under investigation but may involve the modulation of signaling pathways related to cell survival .
  • Enzyme Inhibition : Research highlighted the compound's strong inhibitory effect on tyrosinase, an enzyme involved in melanin production. This property could be beneficial in treating hyperpigmentation disorders .

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